molecular formula C37H52O3 B7801500 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane CAS No. 39283-48-2

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane

Cat. No.: B7801500
CAS No.: 39283-48-2
M. Wt: 544.8 g/mol
InChI Key: PRWJPWSKLXYEPD-UHFFFAOYSA-N
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Description

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane is a useful research compound. Its molecular formula is C37H52O3 and its molecular weight is 544.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane has been involved in the synthesis and characterization of various novel compounds. For instance, the formation of hexanuclear aggregates composed of two triarylmethane units shows the compound's utility in creating complex molecular structures. These aggregates display unique properties such as selective binding of oxygen-donor substrates, showcasing the compound's role in facilitating specific chemical interactions (Dinger & Scott, 2000).

Antioxidant Properties

The compound has been evaluated for its antioxidant properties, especially in the context of stabilizing solutions. In a study on the degradation of ultrahigh molecular weight polyethylene during dissolution, this compound (CA) was assessed alongside other phenolic antioxidants for its effectiveness in stabilizing the solution. The study highlighted the significant stabilizing effect of these antioxidants, demonstrating the compound's potential in enhancing the stability of various materials and solutions (Xiao, Zhang, An, & Jia, 2000).

Stabilization of Nitrocellulose

In the field of propellants and explosives, the compound's efficacy as a stabilizer for nitrocellulose was explored. The research focused on its ability to decrease the maximum heat release rate and prolong the induction period of heat release, indicating its potential as a stabilizing agent in energetic materials (Katoh et al., 2007).

Applications in Organic Synthesis

The compound has been utilized in the synthesis of various organic structures. For example, its role in the formation of tris(3,5-dialkyl-2-hydroxyphenyl)methanes and their derivatives demonstrates its versatility in organic synthesis. These derivatives have been studied for their structure, reactivity, and potential applications in creating new chemical entities (Dinger & Scott, 2001).

Properties

IUPAC Name

4-[4,4-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O3/c1-21(25-18-29(35(5,6)7)32(38)15-22(25)2)14-28(26-19-30(36(8,9)10)33(39)16-23(26)3)27-20-31(37(11,12)13)34(40)17-24(27)4/h15-21,28,38-40H,14H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJPWSKLXYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C(C)(C)C)C3=CC(=C(C=C3C)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038883
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
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Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
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CAS No.

1843-03-4, 39283-48-2
Record name Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1843-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topanol CA
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Record name Topanol SA
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Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris 2-(1,1-dimethylethyl)-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-(1-methylpropanyl-3-ylidene)tris[6-tert-butyl-m-cresol]
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Record name 1,1,3-TRI(3-TERT-BUTYL-4-HYDROXY-6-METHYLPHENYL)BUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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